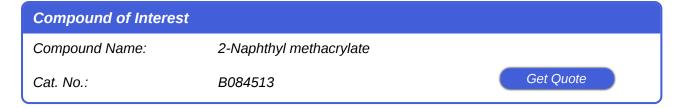


A Technical Guide to the Physical Properties of 2-Naphthyl Methacrylate Solid

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Naphthyl methacrylate (2-NMA) is an aromatic methacrylate monomer recognized for its role in the synthesis of advanced polymers. Its rigid naphthyl group imparts unique characteristics to the resulting polymers, such as a high refractive index, enhanced thermal stability, and UV resistance. These properties make it a valuable component in the development of specialized materials for optical, electronic, and biomedical applications. This technical guide provides a comprehensive overview of the core physical properties of 2-NMA in its solid state, details the experimental protocols for their determination, and illustrates the workflow for its characterization and the relationship between its properties and applications.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Naphthyl methacrylate** are summarized below. These properties are crucial for its handling, storage, and application in polymer synthesis.



Property	Value	Citation(s)
Appearance	Colorless crystals, Solid	[1][2]
Molecular Formula	C14H12O2	[1][3][4]
Molecular Weight	212.24 g/mol	[1][3][4]
Melting Point	62-64 °C	[1][2]
Boiling Point	357.4 ± 9.0 °C (Predicted)	[4]
Density	1.122 ± 0.06 g/cm ³ (Predicted)	[4]
CAS Number	10475-46-4	[1][5]
Fluorescence	Excitation max: 285 nm; Emission max: 345 nm	[6]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is essential for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the key physical properties of solid **2-Naphthyl methacrylate**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

Objective: To determine the temperature range over which the solid 2-NMA transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]
- Glass capillary tubes (one end sealed)



- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of 2-NMA is placed in a mortar and ground into a fine powder. The open end of a capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 1-2 cm.[7][8]
- Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed into the heating block of the melting point apparatus or immersed in an oil bath (Thiele tube).[1]
- Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point (62°C). The heating rate is then reduced to a slow and constant 1-2°C per minute to ensure thermal equilibrium.[1][7]
- Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the range.[5][7]
- Reporting: The result is reported as a melting point range (e.g., 62-64°C). For high accuracy, the procedure should be repeated at least twice to obtain consistent values.

Density Determination (Liquid Displacement Method)

This method determines the density of a solid by measuring the volume of a liquid it displaces, based on Archimedes' principle.[4][9]

Objective: To calculate the density of solid 2-NMA by measuring its mass and volume.

Apparatus:

- Analytical balance
- Graduated cylinder



• A liquid in which 2-NMA is insoluble (e.g., water, as it is sparingly soluble)

Procedure:

- Mass Measurement: A sample of 2-NMA crystals is weighed using an analytical balance. The mass (m) is recorded.[2]
- Initial Volume Measurement: A graduated cylinder is partially filled with the chosen liquid to a level sufficient to fully submerge the solid. The initial volume (V1) is recorded.[9][10]
- Displacement: The weighed 2-NMA sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.[9]
- Final Volume Measurement: The new liquid level (V_2) is recorded. The volume of the solid (V_2) is the difference between the final and initial volumes: V_2 olid = V_2 V_1 .[10]
- Calculation: The density (ρ) of 2-Naphthyl methacrylate is calculated using the formula: ρ =
 m / V solid.[2][3]

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-NMA in various solvents.

Objective: To determine the solubility of 2-NMA in different solvents at a specific temperature.

Apparatus:

- Test tubes or vials
- · Graduated pipettes or burette
- · Vortex mixer or magnetic stirrer
- Analytical balance

Procedure:



- Sample Preparation: A pre-weighed, small amount of 2-NMA (e.g., 10 mg) is placed into a series of test tubes.[11]
- Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, ether) is added to each test tube.[12]
- Equilibration: The tubes are sealed and agitated using a vortex mixer or stirrer at a constant temperature until the solution appears saturated (i.e., excess solid remains undissolved).

 This process may take from several minutes to hours to reach equilibrium.[6][13]
- Observation: The solubility is observed qualitatively (soluble, partially soluble, insoluble).
- Quantitative Measurement (Optional): For a quantitative assessment, the saturated solution
 is filtered to remove undissolved solid. A known volume of the filtrate is then evaporated to
 dryness, and the mass of the dissolved solid is measured. The solubility can then be
 expressed in g/L or mg/mL.[6]

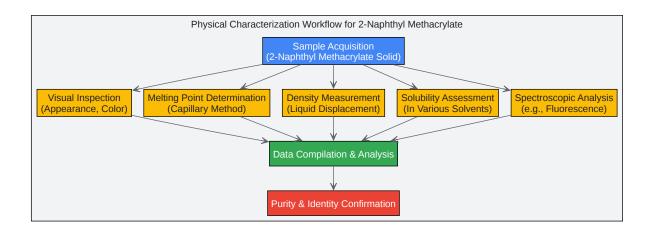
Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual relationships, adhering to strict design specifications for clarity and contrast.

Experimental Workflow for Physical Characterization

The following diagram outlines the logical sequence of steps for the complete physical characterization of a solid compound like **2-Naphthyl methacrylate**.





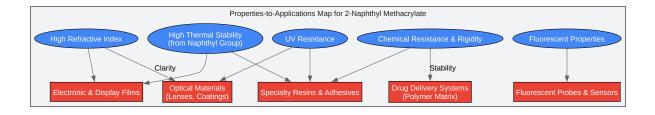
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Caption: Workflow for the physical characterization of 2-NMA.

Relationship Between Properties and Applications

This diagram illustrates how the intrinsic physical properties of **2-Naphthyl methacrylate** directly inform its use in various high-performance applications.





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Caption: Linking 2-NMA's physical properties to its applications.

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